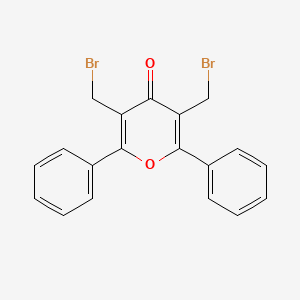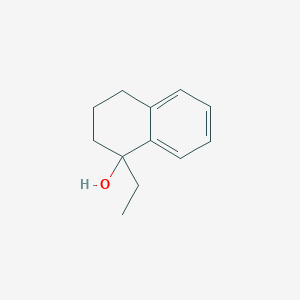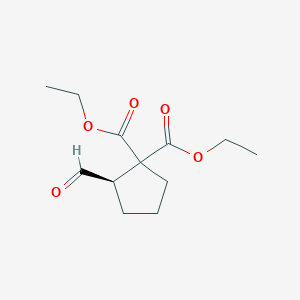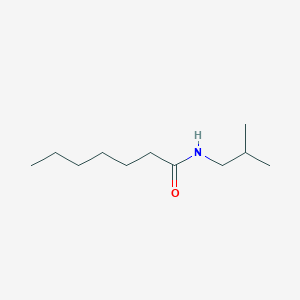
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one is an organic compound with a complex structure that includes bromomethyl groups and phenyl rings attached to a pyranone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 2,6-diphenyl-4H-pyran-4-one, using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or to convert the pyranone ring into a more reduced form.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dehalogenated or reduced pyranone derivatives.
Applications De Recherche Scientifique
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Potential use in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one depends on its specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic substitution, allowing the introduction of various functional groups. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(chloromethyl)-2,6-diphenyl-4H-pyran-4-one: Similar structure but with chlorine atoms instead of bromine.
3,5-Bis(methyl)-2,6-diphenyl-4H-pyran-4-one: Lacks halogen atoms, making it less reactive in substitution reactions.
2,6-Diphenyl-4H-pyran-4-one: The parent compound without bromomethyl groups.
Uniqueness
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one is unique due to the presence of bromomethyl groups, which provide reactive sites for further chemical modifications
Propriétés
Numéro CAS |
153903-85-6 |
|---|---|
Formule moléculaire |
C19H14Br2O2 |
Poids moléculaire |
434.1 g/mol |
Nom IUPAC |
3,5-bis(bromomethyl)-2,6-diphenylpyran-4-one |
InChI |
InChI=1S/C19H14Br2O2/c20-11-15-17(22)16(12-21)19(14-9-5-2-6-10-14)23-18(15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clé InChI |
PCNXWTXETZXIAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)

![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)


